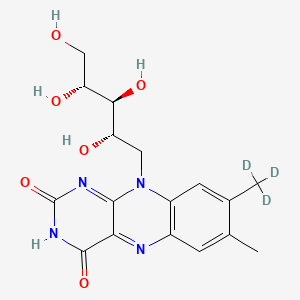
Riboflavine 8-Methyl-D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Riboflavin-d3, also known as deuterated riboflavin, is a stable isotope-labeled form of riboflavin (vitamin B2). Riboflavin is a water-soluble vitamin that plays a crucial role in various biological processes, including energy production, cellular function, and metabolism. The deuterated form, Riboflavin-d3, is used in scientific research to study the metabolism and pharmacokinetics of riboflavin due to its stable isotope properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Riboflavin-d3 involves the incorporation of deuterium atoms into the riboflavin molecule. This can be achieved through various chemical reactions, including the use of deuterated reagents and solvents. One common method involves the catalytic hydrogenation of riboflavin in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of Riboflavin-d3 typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps of purification and quality control to ensure the final product’s purity and isotopic enrichment. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to verify the compound’s structure and isotopic composition .
Chemical Reactions Analysis
Types of Reactions: Riboflavin-d3 undergoes various chemical reactions similar to non-deuterated riboflavin. These include:
Oxidation: Riboflavin can be oxidized to form lumichrome and lumiflavin.
Reduction: It can be reduced to form dihydroriboflavin.
Substitution: Deuterium atoms in Riboflavin-d3 can be replaced by hydrogen under certain conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acidic or basic conditions can facilitate the exchange of deuterium with hydrogen.
Major Products Formed:
Oxidation: Lumichrome and lumiflavin.
Reduction: Dihydroriboflavin.
Substitution: Riboflavin with varying degrees of deuterium substitution
Scientific Research Applications
Riboflavin-d3 is widely used in scientific research due to its stable isotope properties. Some key applications include:
Metabolic Studies: Used to trace the metabolic pathways of riboflavin in biological systems.
Pharmacokinetics: Helps in studying the absorption, distribution, metabolism, and excretion of riboflavin.
Nutritional Research: Assists in understanding the role of riboflavin in human health and disease.
Clinical Trials: Used in clinical studies to evaluate the efficacy and safety of riboflavin supplementation.
Industrial Applications: Employed in the development of fortified foods and dietary supplements .
Mechanism of Action
Riboflavin-d3 functions similarly to riboflavin by acting as a precursor to flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These cofactors are essential for various enzymatic reactions, including:
Oxidative Phosphorylation: FMN and FAD are involved in the mitochondrial electron transport chain, which produces ATP.
Antioxidant Defense: FAD is a cofactor for glutathione reductase, which helps maintain the reduced form of glutathione, an important cellular antioxidant.
Metabolism: FMN and FAD are required for the metabolism of carbohydrates, fats, and proteins
Comparison with Similar Compounds
Riboflavin-d3 can be compared with other similar compounds, such as:
Riboflavin (Vitamin B2): The non-deuterated form, essential for human health.
Riboflavin-5’-phosphate: A phosphorylated form of riboflavin used in various biochemical assays.
Flavin Mononucleotide (FMN): A cofactor derived from riboflavin, involved in redox reactions.
Flavin Adenine Dinucleotide (FAD): Another cofactor derived from riboflavin, essential for energy production.
Uniqueness: The primary uniqueness of Riboflavin-d3 lies in its stable isotope labeling, which allows for precise tracking and analysis in metabolic and pharmacokinetic studies. This makes it a valuable tool in scientific research, providing insights that are not possible with non-deuterated riboflavin .
Properties
Molecular Formula |
C17H20N4O6 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
7-methyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-8-(trideuteriomethyl)benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12+,14-/m0/s1/i2D3 |
InChI Key |
AUNGANRZJHBGPY-VMNLMVJWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC2=C(C=C1C)N=C3C(=O)NC(=O)N=C3N2C[C@@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


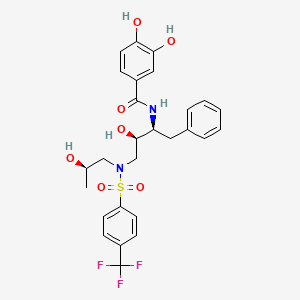
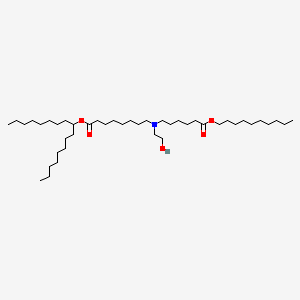

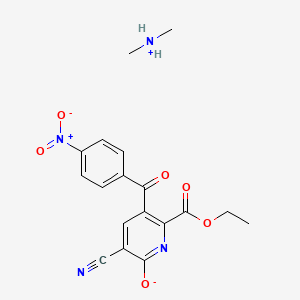

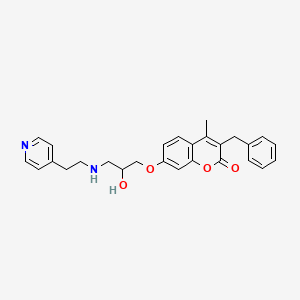
![9-[(1R,2R,4S)-3-azido-2-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B12409776.png)
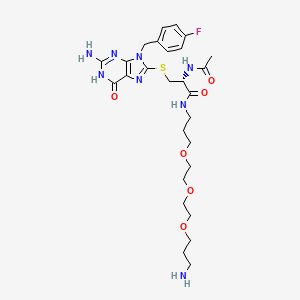

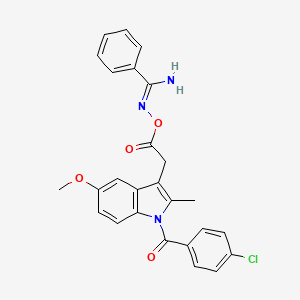
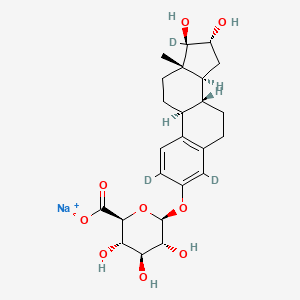
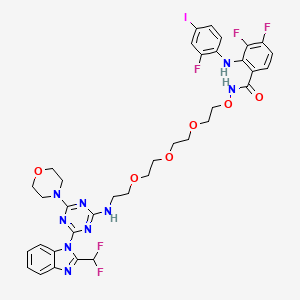
![[(E)-[1-(3,4-dichlorophenyl)-3-piperidin-1-ylpropylidene]amino]thiourea](/img/structure/B12409814.png)

